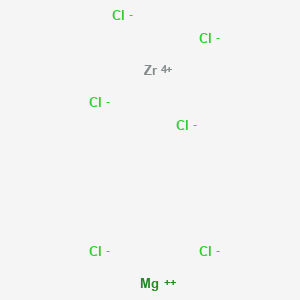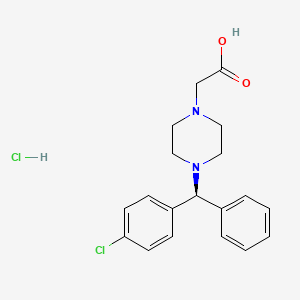
(R)-De(carboxymethoxy)cetirizine acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is known for its high affinity for histamine H1 receptors, making it effective in alleviating symptoms such as sneezing, itching, and runny nose.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves several steps, starting with the preparation of cetirizine. The process typically includes the following steps:
Formation of the Piperazine Ring: The initial step involves the reaction of 4-chlorobenzhydryl chloride with piperazine to form the piperazine ring.
Ethoxyacetic Acid Addition: The next step involves the addition of ethoxyacetic acid to the piperazine ring, forming cetirizine.
De(carboxymethoxy) Modification: The final step involves the removal of the carboxymethoxy group and the addition of hydrochloride to form ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Investigated for its therapeutic potential in treating allergies and other histamine-related conditions.
Industry: Used in the development of new antihistamine drugs and other pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of ®-De(carboxymethoxy)cetirizine acetic acid hydrochloride involves its high affinity for histamine H1 receptors. By binding to these receptors, the compound prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: The parent compound, also a second-generation antihistamine.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for histamine H1 receptors.
Loratadine: Another second-generation antihistamine with similar therapeutic effects.
Uniqueness
®-De(carboxymethoxy)cetirizine acetic acid hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and therapeutic efficacy. Compared to other similar compounds, it offers improved potency and reduced side effects, making it a valuable addition to the class of antihistamines.
Propiedades
Fórmula molecular |
C19H22Cl2N2O2 |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m0./s1 |
Clave InChI |
VTGWDLPASRYLSI-FYZYNONXSA-N |
SMILES isomérico |
C1CN(CCN1CC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canónico |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


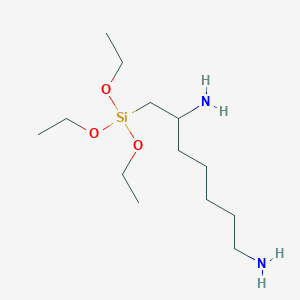
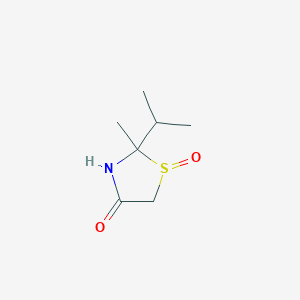
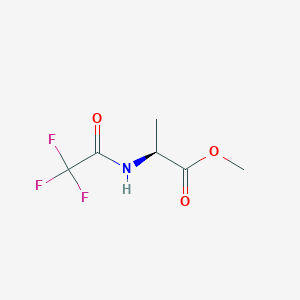

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
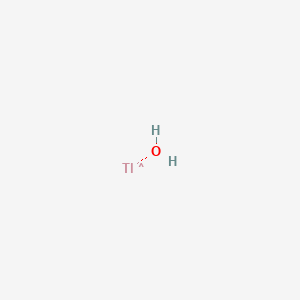
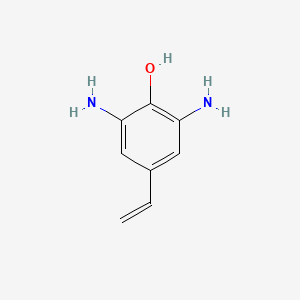
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
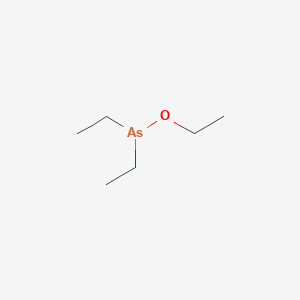


![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

